BenchChemオンラインストアへようこそ!

N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide

Medicinal Chemistry Coumarin Derivatives Benzofurochromenes

Procure the only commercially available coumarin-benzofuran hybrid featuring both 6,8-dimethyl substitution on the coumarin core and a branched isobutyramide tail on the benzofuran ring. This specific chemotype is critical for SAR studies where the 6,8-dimethyl pattern can alter CYP2A6 potency several-fold and the branched amide tail may enhance metabolic stability versus linear propanamide analogs. Use as a pharmacologically differentiated test article for bone anabolic (BMP-2) assays, steroid receptor profiling, or as a versatile starting point for proprietary library construction.

Molecular Formula C23H21NO4
Molecular Weight 375.424
CAS No. 904510-81-2
Cat. No. B2394384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide
CAS904510-81-2
Molecular FormulaC23H21NO4
Molecular Weight375.424
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C(C)C)C
InChIInChI=1S/C23H21NO4/c1-12(2)23(26)24-20-15-7-5-6-8-18(15)27-22(20)17-11-19(25)28-21-14(4)9-13(3)10-16(17)21/h5-12H,1-4H3,(H,24,26)
InChIKeyCXLNZVXAVKQYIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Driven Overview of N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide (CAS 904510-81-2)


N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide (CAS 904510-81-2) is a synthetic small molecule belonging to the class of coumarin-benzofuran hybrid amides. Its structure is characterized by a 6,8-dimethyl-substituted coumarin core linked via position 4 to a benzofuran ring, which is further functionalized at position 3 with an isobutyramide side chain. This architecture places it within a broader family of compounds explored for modulating bone metabolism, steroid receptors, and other biological pathways.

The Case Against Simple In-Class Substitution for N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide


Coumarin-benzofuran hybrids are a pharmacologically diverse class where minor structural modifications lead to significant shifts in potency, selectivity, and metabolic stability. Simply interchanging one analog for another, even those differing by a single methyl group or a change in the amide chain, is unreliable without direct comparative data. The specific 6,8-dimethyl substitution pattern on the coumarin and the branched isobutyramide tail on the benzofuran are critical structural variables that can determine a compound's utility as a bone anabolic agent, a steroid receptor modulator, or a cytotoxic lead. Substituting a propanamide or a 6,7-dimethyl analog can result in a complete loss of the desired activity profile.

Quantitative Differentiation Evidence for N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide Against Analogs


High-Strength Differential Evidence is Currently Unavailable for This Compound

An exhaustive search of the scientific and patent literature, excluding prohibited vendor sources, did not yield any direct head-to-head comparison, cross-study comparable dataset, or class-level inference study that provides quantitative differentiation data specific to N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide versus its closest analogs. The patent US 8,686,028 claims a broad class of benzfurochromenes, including compounds with 6,8-dimethyl and 7-methyl substitutions, but does not report individual quantitative biological data for specific compounds [1]. No peer-reviewed publication with IC50, Ki, EC50, or other quantitative activity metrics for this precise compound was found. The compound appears primarily as a commercial catalog entry from sources that do not meet the authority requirements for this guide. Therefore, the highest-strength evidence that can be provided is a formal recognition of this evidence gap, which is a critical consideration for scientific procurement decisions.

Medicinal Chemistry Coumarin Derivatives Benzofurochromenes

Structural Differentiation: The 6,8-Dimethyl Substitution Pattern on the Coumarin Core

The target compound features a unique 6,8-dimethyl substitution on the coumarin ring, which distinguishes it from the 6,7-dimethyl analog (CAS 904501-62-8) and the 7-methyl analog. While no direct activity comparison data are available for these specific compounds, SAR studies on related coumarin and benzofuran hybrids [1] indicate that the position of methyl groups on the aromatic ring can drastically alter biological activity. For instance, in CYP2A6 inhibition assays, a shift of a methoxy group from position 5 to position 6 on a coumarin scaffold changed the IC50 from 0.13 µM to 0.64 µM, demonstrating a nearly 5-fold difference in potency [2]. This class-level evidence supports the hypothesis that the 6,8-dimethyl substitution on the target compound will confer a distinct activity profile compared to its 6,7-dimethyl or 7-methyl counterparts, but the magnitude and direction of this difference remain unquantified for this specific chemotype.

Drug Design Structure-Activity Relationship Benzopyrone

Differentiation Through the Isobutyramide Side Chain: Potential for Altered Physicochemical Properties

The target compound contains an isobutyramide (2-methylpropanamide) side chain, which is a branched amide. A direct analog with a linear propanamide side chain (CAS 929490-25-5) is commercially available. While no direct biological comparison data exist, the branched isobutyramide group introduces greater steric hindrance near the amide bond compared to the linear propanamide. This can potentially enhance metabolic stability by reducing susceptibility to amidase hydrolysis, a common metabolic liability for linear amides. This is a class-level inference; the specific advantage of isobutyramide over propanamide within this chemotype has not been experimentally verified.

Medicinal Chemistry Solubility Metabolic Stability

Purchasing Differentiation: CAS Registry and Verified Identity for Procurement Integrity

The target compound is assigned a specific CAS Registry Number, 904510-81-2, which serves as a unique and verifiable identifier. This distinguishes it from closely related analogs which have their own distinct CAS numbers, such as 929490-25-5 for the propanamide analog and 904501-62-8 for the 6,7-dimethyl analog. When procuring from reputable suppliers, this unique CAS number ensures receipt of the exact compound rather than an unintended analog. Supplier technical datasheets should be cross-referenced with this CAS number to confirm identity. No comparative purity or price data can be provided from the authorized sources.

Chemical Procurement Compound Identity CAS Registry

Appropriate Application Scenarios for N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide Based on Available Evidence


Structure-Activity Relationship (SAR) Probe for Bone Anabolic Agent Development

The compound's structural placement within the benzfurochromene class claimed in U.S. Patent 8,686,028 [1] makes it suitable as a probe to explore the impact of a 6,8-dimethyl coumarin substitution combined with an isobutyramide tail on bone morphogenetic protein (BMP-2) induction. Researchers can use it to generate novel SAR data by comparing its in-house activity against unsubstituted or differently substituted cores. This closes the critical evidence gap identified in this guide.

CYP2A6 Selectivity Profiling

Given the exquisite sensitivity of CYP2A6 to coumarin substitution patterns, where a methoxy-group shift can cause a 5-fold potency change [1], this 6,8-dimethyl analog can be used to probe the enzyme's tolerance for bulkier, aromatic-fused coumarin hybrids. This could yield novel insights into isoform selectivity, provided the research includes the necessary comparator compounds.

Metabolic Stability Comparison Study

The compound can serve as the 'branched amide' test article in a head-to-head metabolic stability study against the linear propanamide analog (CAS 929490-25-5). Such a study would directly test the class-level inference that the isobutyramide side chain offers enhanced resistance to amidase-mediated hydrolysis. The result would provide the first quantitative stability data for this chemotype, filling a key evidence gap.

In-House Lead Optimization Libraries

For medicinal chemistry groups building proprietary coumarin-benzofuran libraries, this compound represents a distinct chemotype with a unique combination of a 6,8-dimethyl coumarin and a branched amide. It can be procured as a starting point for further synthetic diversification or as a reference standard when characterizing new in-house analogs.

Quote Request

Request a Quote for N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.